molecular formula C6H2Cl2F2O B2658897 2,4-Dichloro-3,5-difluorophenol CAS No. 1394969-84-6

2,4-Dichloro-3,5-difluorophenol

Cat. No.: B2658897
CAS No.: 1394969-84-6
M. Wt: 198.98
InChI Key: LWMLZSHNKKTXEP-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-difluorophenol is a halogenated phenol derivative with the molecular formula C6H2Cl2F2O. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenol ring. It is a white solid with significant applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the nitration of 2,4-dichlorobenzotrifluoride, followed by reduction, diazotization, and chlorination . Another approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor, which undergoes hydrolysis, nitration, hydrogenation, and chlorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenols depending on the reagents used.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

2,4-Dichloro-3,5-difluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-difluorophenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The halogen atoms enhance its reactivity and binding affinity, making it a potent inhibitor .

Comparison with Similar Compounds

  • 2,4-Dichlorophenol
  • 3,5-Dichlorophenol
  • 2,4-Difluorophenol
  • 3,5-Difluorophenol

Comparison: 2,4-Dichloro-3,5-difluorophenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity and specificity in certain reactions, making it valuable in specialized applications .

Properties

IUPAC Name

2,4-dichloro-3,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMLZSHNKKTXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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